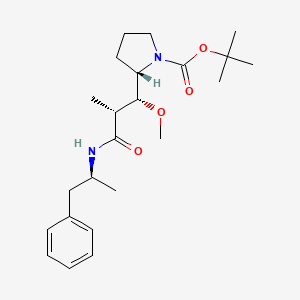

N-Boc-dolaproine-amide-Me-Phe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H36N2O4 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H36N2O4/c1-16(15-18-11-8-7-9-12-18)24-21(26)17(2)20(28-6)19-13-10-14-25(19)22(27)29-23(3,4)5/h7-9,11-12,16-17,19-20H,10,13-15H2,1-6H3,(H,24,26)/t16-,17+,19-,20+/m0/s1 |

InChI Key |

BNKYTSFNYISCMT-KVPLUYHFSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)[C@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)OC |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(C)C(C2CCCN2C(=O)OC(C)(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Boc-dolaproine-amide-Me-Phe

This technical guide provides a detailed overview of the synthetic pathway for N-Boc-dolaproine-amide-Me-Phe, a key fragment in the synthesis of potent dolastatin 10 analogues, often referred to as auristatins. These synthetic peptides are significant in the field of oncology, particularly as payloads in antibody-drug conjugates (ADCs), due to their potent antimitotic activity.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

The synthesis is approached through a convergent strategy, involving the independent preparation of two key fragments—N-Boc-dolaproine and N-methyl-L-phenylalanine amide—followed by their subsequent coupling.

Overall Synthesis Pathway

The synthesis of the target molecule is segmented into three primary stages:

-

Synthesis of N-Boc-dolaproine : This intricate fragment, containing three chiral centers, is constructed stereoselectively starting from N-Boc-L-proline. A key step involves a diastereoselective aldol condensation to establish the correct stereochemistry.[4][5]

-

Synthesis of N-methyl-L-phenylalanine amide : This fragment is prepared from L-phenylalanine through N-methylation and subsequent amidation of the carboxylic acid.

-

Final Fragment Coupling : The final step involves the formation of an amide bond between the carboxylic acid of N-Boc-dolaproine and the primary amine of N-methyl-L-phenylalanine amide, facilitated by a peptide coupling agent.

The entire workflow, from common starting materials to the final product, is illustrated in the diagram below.

Caption: Convergent synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in the synthesis of N-Boc-dolaproine. Yields for peptide coupling reactions are typically high but can vary based on the specific substrates and conditions used.

| Step | Starting Material | Product | Reported Yield (%) | Reference |

| Aldol Condensation | N-Boc-L-prolinal | Aldol Adduct | 60 - 80% | [4] |

| Methylation of Aldol Adduct | Aldol Adduct | O-Methylated Adduct | 83% | [4] |

| Cleavage of Chiral Auxiliary | O-Methylated Adduct | N-Boc-dolaproine | 93% | [4] |

| Peptide Coupling (General) | Carboxylic Acid + Amine | Amide | >90% | [6][7] |

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-dolaproine

This synthesis is based on a stereoselective aldol condensation approach.[4][5]

Step 1.1: Preparation of N-Boc-L-prolinal

-

Starting Material : N-Boc-L-proline.

-

Procedure :

-

To a solution of N-Boc-L-proline in an anhydrous solvent (e.g., THF) at -20°C, add N-methylmorpholine followed by isobutyl chloroformate to form the mixed anhydride.

-

After stirring for 15 minutes, filter the resulting N-methylmorpholine hydrochloride salt.

-

Reduce the mixed anhydride filtrate using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield N-Boc-L-prolinol.

-

Oxidize the resulting alcohol to the aldehyde, N-Boc-L-prolinal, using a controlled oxidation method like Dess-Martin periodinane (DMP) or a Swern oxidation. Purify the aldehyde by column chromatography.

-

Step 1.2: Stereoselective Aldol Condensation

-

Starting Materials : N-Boc-L-prolinal and a chiral N-propionyl oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone).

-

Procedure :

-

Dissolve the chiral N-propionyl oxazolidinone in anhydrous dichloromethane (DCM) and cool the solution to -78°C.

-

Add dibutylboron triflate dropwise, followed by the addition of a tertiary amine base such as diisopropylethylamine (DIPEA). Stir for 30-60 minutes to form the boron enolate.

-

Add a solution of N-Boc-L-prolinal in DCM dropwise to the reaction mixture.

-

Allow the reaction to proceed at -78°C for several hours, then warm slowly to 0°C.

-

Quench the reaction with a phosphate buffer solution and perform an oxidative workup (e.g., with aqueous hydrogen peroxide).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by silica gel chromatography to yield the aldol adduct.[4]

-

Step 1.3: Methylation of the Hydroxyl Group

-

Starting Material : Aldol adduct from Step 1.2.

-

Procedure :

-

Dissolve the aldol adduct in anhydrous THF and cool to 0°C.

-

Add a strong base, such as sodium hydride (NaH), portion-wise and stir for 30 minutes.

-

Add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the O-methylated product by chromatography.[4]

-

Step 1.4: Cleavage of the Chiral Auxiliary

-

Starting Material : O-methylated adduct from Step 1.3.

-

Procedure :

-

Dissolve the O-methylated adduct in a mixture of THF and water (e.g., 4:1 ratio) and cool to 0°C.

-

Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide (LiOH).[1]

-

Stir the reaction at 0°C for 4-6 hours until the starting material is consumed (monitored by TLC or HPLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 with a suitable acid (e.g., potassium hydrogen sulfate).[1]

-

Extract the desired N-Boc-dolaproine product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

Part 2: Synthesis of N-methyl-L-phenylalanine amide

Step 2.1: N-methylation of L-phenylalanine

-

Starting Material : L-phenylalanine.

-

Procedure : A common method is reductive amination.

-

Protect the amino group of L-phenylalanine, for instance as a benzyl derivative.

-

Methylate the protected amine using a suitable methylating agent.

-

Alternatively, a more direct approach involves the reductive amination of L-phenylalanine with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

-

Step 2.2: Amidation

-

Starting Material : N-methyl-L-phenylalanine.

-

Procedure :

-

Activate the carboxylic acid of N-methyl-L-phenylalanine using a standard coupling agent (e.g., HBTU, HATU) in a solvent like DMF.

-

Add a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like DIPEA, to the activated acid.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup and extract the product. Purify by crystallization or chromatography.

-

Part 3: Final Peptide Coupling

This protocol uses HATU, a highly efficient and widely used coupling reagent that minimizes racemization.[6][8][7]

-

Starting Materials : N-Boc-dolaproine and N-methyl-L-phenylalanine amide.

-

Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), and an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).

-

Procedure :

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-dolaproine (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 to 1.5 equivalents) to the solution.[8]

-

Add DIPEA (2.0 to 3.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[8]

-

Add a solution of N-methyl-L-phenylalanine amide (1.0 equivalent) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress using HPLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final this compound.

-

References

- 1. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2R,3R)-BOC-dolaproine | CAS#:120205-50-7 | Chemsrc [chemsrc.com]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. pnas.org [pnas.org]

- 7. peptidebridge.com [peptidebridge.com]

- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

An In-depth Technical Guide on the Mechanism of Action of N-Boc-dolaproine-amide-Me-Phe and its Parent Compound Dolastatin 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of N-Boc-dolaproine-amide-Me-Phe, a synthetic amino acid residue of the potent antineoplastic agent Dolastatin 10. The primary mechanism of action is attributed to the activity of its parent compound, Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. Dolastatin 10 exhibits profound cytotoxic effects against a broad spectrum of cancer cell lines by inhibiting tubulin polymerization, a critical process for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. This guide details the molecular interactions, signaling pathways, and experimental evidence that elucidate the potent anti-cancer properties of Dolastatin 10, and by extension, the functional significance of its constituent residues like this compound.

Introduction

This compound is a key structural component of Dolastatin 10, a natural product that has garnered significant interest in the field of oncology for its potent cytotoxic activity.[1] Dolastatin 10 and its synthetic analogs, known as auristatins, are highly effective antimitotic agents.[2] Due to its high toxicity as a standalone agent, Dolastatin 10 and its derivatives are often utilized as payloads in antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells, thereby minimizing systemic toxicity.[3][4] Understanding the precise mechanism of action of Dolastatin 10 and its components is crucial for the rational design and development of next-generation targeted cancer therapies.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The central mechanism of action of Dolastatin 10 is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] Microtubules are essential cytoskeletal polymers involved in various cellular processes, most notably the formation of the mitotic spindle during cell division.

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[5][6] This leads to the depolymerization of existing microtubules and the formation of tubulin aggregates.[5][7] The disruption of the microtubule network has profound consequences for the cell, primarily leading to a halt in the cell cycle at the G2/M phase.[7]

Signaling Pathway for Dolastatin 10-Induced Cell Cycle Arrest and Apoptosis

The inhibition of tubulin polymerization by Dolastatin 10 triggers a cascade of downstream signaling events that culminate in programmed cell death, or apoptosis. A key aspect of this pathway involves the modulation of apoptosis-regulating proteins, specifically the Bcl-2 family and the tumor suppressor protein p53.[8][9]

Quantitative Data: In Vitro Cytotoxicity

Dolastatin 10 exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the nanomolar and even picomolar range.[10] The following table summarizes the reported IC50 values for Dolastatin 10 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Leukemia | 0.03 | [3][4] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 | [3][4] |

| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [3] |

| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [3] |

| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [3] |

| DU-145 | Prostate Cancer | 0.5 | [3][4] |

| HT-29 | Colon Cancer | 0.06 | [3] |

| MCF7 | Breast Cancer | 0.03 | [3] |

| L1210 | Leukemia | 0.5 | |

| CHO | Chinese Hamster Ovary | 0.5 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Dolastatin 10.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow:

Protocol:

-

Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Dolastatin 10 stock solution

-

Polymerization Buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol)

-

-

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL.

-

Prepare the polymerization reaction mixture on ice by combining tubulin, Polymerization Buffer, and the test compound (Dolastatin 10) or vehicle control. A typical final tubulin concentration is 3 mg/mL.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

-

Procedure:

-

Culture cells to the desired confluency and treat with Dolastatin 10 or vehicle control for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Immunofluorescence Staining of α-Tubulin

This technique allows for the visualization of the microtubule network within cells.

Protocol:

-

Reagents:

-

Cells cultured on coverslips

-

PBS

-

4% Paraformaldehyde in PBS (Fixative)

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Mouse anti-α-tubulin

-

Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

-

Procedure:

-

Treat cells with Dolastatin 10 or vehicle control.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Reagents:

-

Cells cultured on coverslips or in a 96-well plate

-

PBS

-

4% Paraformaldehyde in PBS (Fixative)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)

-

DAPI (for nuclear counterstaining)

-

-

Procedure:

-

Treat cells with Dolastatin 10 or vehicle control.

-

Fix and permeabilize the cells as described in the immunofluorescence protocol.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Analyze the cells by fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Conclusion

This compound, as a constituent of Dolastatin 10, contributes to the potent antineoplastic activity of the parent compound. The primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. This process is mediated by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the tumor suppressor p53. The extensive preclinical data on Dolastatin 10, including its remarkable potency against a wide array of cancer cell lines, underscores the therapeutic potential of targeting the microtubule network. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of Dolastatin 10 and to develop novel, targeted cancer therapies based on its unique mode of action.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Interaction of dolastatin 10 with tubulin: induction of aggregation and binding and dissociation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of dolastatin 10 with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. binding-of-dolastatin-10-to-tubulin-at-a-distinct-site-for-peptide-antimitotic-agents-near-the-exchangeable-nucleotide-and-vinca-alkaloid-sites - Ask this paper | Bohrium [bohrium.com]

- 8. The bcl-2 and p53 oncoproteins can be modulated by bryostatin 1 and dolastatins in human diffuse large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of dolastatin 10 on human non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Dolastatin 10 and the Significance of its N-Boc-dolaproine Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of the potent antineoplastic agent Dolastatin 10, with a particular focus on its unique constituent amino acid, dolaproine, and its protected form, N-Boc-dolaproine. While N-Boc-dolaproine-amide-Me-Phe is a synthetic intermediate, the core scientific and therapeutic interest lies in the parent compound, Dolastatin 10, and its derivatives, which have paved the way for novel cancer therapies.

Discovery and History

Dolastatin 10 is a natural peptide that was first isolated in 1987 by G.R. Pettit and colleagues from the sea hare Dolabella auricularia, found in the Indian Ocean.[1][2] The isolation was a significant challenge, requiring 1,600 kg of the sea hare to yield minute quantities (10-6 to 10-7% yield) of the compound.[3] Initially, the sea hare was believed to be the producer of Dolastatin 10. However, subsequent research revealed that the compound is actually biosynthesized by cyanobacteria, such as Caldora penicillata (formerly Symploca sp.), on which the sea hare feeds.[4][5][6]

Dolastatin 10 exhibited exceptional potency against various cancer cell lines in preclinical studies.[1] Despite its promising in vitro activity, it showed limited success in human clinical trials as a single agent due to a narrow therapeutic window and significant side effects, including peripheral neuropathy.[7][8] However, the potent cytotoxicity of Dolastatin 10 inspired the development of synthetic analogues, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[5] These derivatives have become crucial components as cytotoxic payloads in several FDA-approved antibody-drug conjugates (ADCs), such as Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin), revolutionizing the treatment of certain cancers.[1][9]

Chemical Structure

Dolastatin 10 is a linear pentapeptide composed of four unique amino acids: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal dolaphenine (Doe) residue.[4][5] The N-Boc-dolaproine moiety is a synthetically protected form of the dolaproine amino acid, crucial for the peptide's synthesis.

Figure 1: Constituent Amino Acids of Dolastatin 10

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of Dolastatin 10 is the potent inhibition of tubulin polymerization.[7][10] Tubulin dimers (α- and β-tubulin) are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, Dolastatin 10 interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[11][12]

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin, noncompetitively inhibiting the binding of vinca alkaloids like vincristine.[13] This binding prevents the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules.[10][13] The disruption of the microtubule network triggers a cascade of events, including the activation of apoptotic pathways involving proteins like Bcl-2.[10]

Figure 2: Dolastatin 10 Signaling Pathway

Biological Activity: In Vitro Cytotoxicity

Dolastatin 10 is one of the most potent cytotoxic compounds ever discovered, exhibiting activity at the nanomolar and even picomolar concentrations against a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 0.03 | [1][14] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 | [1][14] |

| DU-145 | Human Prostate Cancer | 0.5 | [1][11][14] |

| HT-29 | Colon Cancer | 0.06 | [1] |

| MCF7 | Breast Cancer | 0.03 | [1] |

Table 1: In Vitro Cytotoxicity of Dolastatin 10

The IC50 value for the inhibition of tubulin polymerization has been reported to be approximately 2.2 µM.[1]

Synthesis of N-Boc-dolaproine

The scarcity of Dolastatin 10 from its natural source necessitated the development of a total synthesis. A critical step in this synthesis is the stereoselective preparation of its unique amino acid components, including dolaproine (Dap). The N-Boc protected form of dolaproine is a key intermediate in the overall synthesis of Dolastatin 10. Several synthetic routes have been developed. A common approach involves a stereoselective aldol reaction.[15] A patented method describes a Reformatsky reaction for the synthesis of N-Boc-dolaproine.[16]

Experimental Protocol: Synthesis of N-Boc-dolaproine via Reformatsky Reaction (Adapted from CN111393346A) [16]

-

Step 1: Activation of Zinc. Zinc powder and an organic solvent (e.g., tetrahydrofuran) are added to a reaction flask. The atmosphere is replaced with an inert gas (e.g., nitrogen or argon) until the oxygen content is ≤1.0%. Trimethylchlorosilane is added dropwise, and the mixture is heated to 50-55°C and stirred for 1-2 hours to activate the zinc.

-

Step 2: Reformatsky Reaction. The reaction mixture is cooled to 25-35°C. A solution of N-Boc-L-prolinal in tetrahydrofuran is added dropwise and stirred for 15-30 minutes. Subsequently, a solution of a bromoacyl derivative (e.g., bromopropionyl spiro) in tetrahydrofuran is slowly added. The reaction is maintained at 25-35°C for approximately 4 hours, with progress monitored by HPLC.

-

Step 3: Quenching and Extraction. The reaction is quenched with a saturated ammonium chloride solution. The organic phase is separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are washed with saturated sodium chloride solution and concentrated to yield the crude product.

-

Step 4: Methylation. The hydroxyl group of the crude product is methylated using a suitable methylating agent to yield the methoxy group characteristic of dolaproine.

-

Step 5: Hydrolysis. The final step involves the hydrolysis of the ester or amide group to yield N-Boc-dolaproine.

-

Step 6: Purification. The final product is purified by column chromatography.

Figure 3: N-Boc-dolaproine Synthesis Workflow

Conclusion

N-Boc-dolaproine is a critical synthetic intermediate for the construction of Dolastatin 10, a marine-derived natural product with unparalleled cytotoxic potency. While Dolastatin 10 itself did not succeed as a standalone therapeutic, its discovery has been a landmark in the field of natural product chemistry and oncology. Its mechanism of action, the inhibition of tubulin polymerization, remains a validated and important target for cancer therapy. The true legacy of Dolastatin 10 lies in its synthetic derivatives, MMAE and MMAF, which serve as the warheads for highly successful antibody-drug conjugates. The continued study of Dolastatin 10 and its analogues provides valuable insights for the design and development of new and more effective anticancer agents.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacognosy.us [pharmacognosy.us]

- 9. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asu.elsevierpure.com [asu.elsevierpure.com]

- 16. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of N-Boc-dolaproine-amide-Me-Phe and Related Dolastatin Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-Boc-dolaproine-amide-Me-Phe is a synthetic intermediate and a structural component of Dolastatin 10.[1] As such, direct therapeutic activity data for this specific compound is not extensively available in public literature. This guide, therefore, focuses on the well-documented therapeutic targets of its parent compounds, Dolastatin 10 and Dolastatin 15, which are potent antineoplastic agents. The biological activities described herein are expected to be relevant to novel derivatives and analogs of this compound.

Executive Summary

This compound is a key synthetic fragment related to the dolastatins, a class of highly potent antimitotic and anticancer agents originally isolated from the sea hare Dolabella auricularia. The primary therapeutic target of the dolastatin family is tubulin , a critical component of the cellular cytoskeleton. By interfering with tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. A secondary, yet significant, therapeutic target that has been identified, particularly for Dolastatin 15, is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, a key regulator of tumor angiogenesis and survival in hypoxic environments. This guide provides a comprehensive overview of these targets, supported by quantitative data from studies on Dolastatin 10 and 15, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.

Primary Therapeutic Target: Tubulin and Microtubule Dynamics

The dolastatins exert their potent cytotoxic effects primarily by disrupting the dynamic equilibrium of microtubule assembly and disassembly. This process is essential for the formation of the mitotic spindle during cell division.

Mechanism of Action: Dolastatin 10 and its analogs bind to the Vinca domain on β-tubulin, which leads to the inhibition of tubulin polymerization.[2][3][4] This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[3][5] Dolastatin 15 also inhibits tubulin polymerization, although its interaction with tubulin in vitro has been described as weaker than that of Dolastatin 10.[6]

Experimental Workflow for Assessing Tubulin Targeting

Caption: Workflow for evaluating a compound's effect on tubulin.

The following tables summarize the 50% inhibitory concentration (IC50) values for Dolastatin 10 and Dolastatin 15 in various cancer cell lines, demonstrating their potent cytotoxic activity.

Table 1: IC50 Values for Dolastatin 10

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 0.03 | [7] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 | [7] |

| DU-145 | Human Prostate Cancer | 0.5 | [5][7] |

| HT-29 | Colon Cancer | 0.06 | [8] |

| MCF7 | Breast Cancer | 0.03 | [8] |

| NCI-H82 | Small Cell Lung Cancer | 0.032–0.184 | [7] |

| NCI-H446 | Small Cell Lung Cancer | 0.032–0.184 | [7] |

| NCI-H510 | Small Cell Lung Cancer | 0.032–0.184 | [7] |

Table 2: IC50 Values for Dolastatin 15

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 3 | [6] |

| Human Burkitt Lymphoma | Lymphoma | 3 | [6] |

| CHO | Chinese Hamster Ovary | 5 | [6] |

| HCT116 (parental) | Colorectal Cancer | ~2.5 | [9] |

| HCT116 (HIF-1α/2α DKO) | Colorectal Cancer | ~10.5 | [9] |

Secondary Therapeutic Target: HIF-1α Signaling Pathway

Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. HIF-1α is a key transcription factor that allows cancer cells to adapt to hypoxic conditions by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.

Mechanism of Action: Dolastatin 15 has been shown to exert its cytotoxic effects in a HIF-1α-dependent manner.[9] It displays preferential cytotoxicity against cells containing functional HIF-1α.[9][10] The disruption of microtubule dynamics by dolastatins can interfere with the trafficking and localization of proteins required for HIF-1α stability and transcriptional activity. This leads to a reduction in the expression of HIF-1α target genes, such as those involved in angiogenesis, thereby inhibiting tumor growth and vascularization.[9]

HIF-1α Signaling Pathway and Inhibition by Dolastatin Analogs

Caption: Simplified HIF-1α pathway and proposed inhibition.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[11]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[11]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test compound (e.g., this compound analog) in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT stock solution to each well.[11]

-

Incubate at 37°C for 4 hours.[11]

-

Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[11]

-

Incubate at 37°C for 4 hours or overnight.[11]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability versus the compound concentration.

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[12]

-

Fluorescent reporter dye (e.g., DAPI) or a spectrophotometer capable of measuring absorbance at 340 nm[12][13]

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

-

Add the test compound at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.[13]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.[13]

-

Monitor the change in fluorescence or absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).[13]

-

Plot the absorbance/fluorescence versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of the signal increase.

This method quantifies the effect of a compound on the cellular microtubule network by separating soluble (unpolymerized) and polymerized tubulin.

Materials:

-

Cell lysis buffer (hypotonic)

-

RIPA buffer with DNase

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Primary antibody against α-tubulin or β-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 12 hours).[14]

-

Lyse the cells in a hypotonic buffer to release the soluble tubulin fraction.[14]

-

Centrifuge to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).[14]

-

Dissolve the pellet containing polymerized tubulin in RIPA buffer with DNase.[14]

-

Quantify the protein concentration of both fractions.

-

Perform SDS-PAGE on equal amounts of protein from each fraction.[15][16]

-

Block the membrane and incubate with the primary anti-tubulin antibody.[15]

-

Incubate with the HRP-conjugated secondary antibody.[15]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

-

Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.

This assay measures the transcriptional activity of HIF-1α in response to a test compound.

Materials:

-

Cells transfected with a HIF-1α reporter construct (e.g., a luciferase gene downstream of a hypoxia response element).[17][18]

-

96-well plates

-

Hypoxia chamber or hypoxia-mimicking agents (e.g., CoCl2, DFO)[19]

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cell line in a 96-well plate.

-

Treat the cells with the test compound at various concentrations.

-

Induce hypoxia by placing the plate in a hypoxia chamber (e.g., 1% O2) or by adding a hypoxia-mimicking agent.[17]

-

Incubate for the desired time (e.g., 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in treated cells compared to the vehicle control indicates inhibition of HIF-1α transcriptional activity.

Conclusion

This compound, as a key structural element of Dolastatin 10, provides a valuable scaffold for the development of novel anticancer agents. The primary therapeutic targets for such compounds are tubulin and the HIF-1α signaling pathway. The disruption of microtubule dynamics remains a powerful strategy for inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Furthermore, the ability to inhibit the HIF-1α pathway offers the potential for anti-angiogenic effects, which are crucial for combating solid tumors. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound derivatives and other dolastatin analogs to validate their on-target activity and elucidate their mechanisms of action. Further investigation into these compounds could lead to the development of next-generation antineoplastic agents with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]

- 4. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 18. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-Boc-dolaproine-amide-Me-Phe Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of N-Boc-dolaproine-amide-Me-Phe, a synthetic analog of the potent antimitotic agent Dolastatin 10. This document details the computational approaches used to investigate its binding to the biological target, tubulin, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Introduction

This compound is a derivative of Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its analogs are powerful cytotoxic agents that have garnered significant interest in cancer research due to their ability to inhibit tubulin polymerization, a critical process in cell division.[1][2] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells.[3][4] The this compound fragment represents a key modification at the C-terminus of the dolastatin scaffold, and understanding its binding characteristics at an atomic level is crucial for the rational design of novel, more effective anticancer therapeutics.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful lens through which to examine the intricate interactions between this compound and its tubulin target. These computational methods allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the molecular determinants of this interaction, thereby guiding further drug development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data available for Dolastatin 10 and its analogs, providing a comparative context for the potency of these compounds. While specific binding energy values for this compound are not extensively reported in the public domain, the data for the parent compounds and related analogs offer valuable benchmarks.

Table 1: In Vitro Cytotoxicity of Dolastatin 10 and Analogs against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Dolastatin 10 | L1210 (Murine Leukemia) | 0.5 | [5] |

| Dolastatin 10 | NCI-H69 (SCLC) | 0.059 | [1] |

| Dolastatin 10 | DU-145 (Human Prostate) | 0.5 | [1] |

| Dolastatin 10 | HT-29 (Colon) | 0.06 | [6] |

| Dolastatin 10 | MCF7 (Breast) | 0.03 | [6] |

| Dolastatin 10 Analog (PF-06380101) | Various | Potent | [6] |

| Dolastatin 10 Analog (D5) | HeLa | Potent | [7] |

SCLC: Small Cell Lung Cancer

Table 2: Inhibition of Tubulin Polymerization by Dolastatin 10 and Analogs

| Compound | Assay Condition | IC50 (µM) | Reference |

| Dolastatin 10 | Purified tubulin in glutamate | 1.2 | [5][8] |

| Phomopsin A | Purified tubulin in glutamate | 1.4 | [5][8] |

| Vinblastine | Purified tubulin in glutamate | 1.5 | [5][8] |

| Maytansine | Purified tubulin in glutamate | 3.5 | [5][8] |

| Rhizoxin | Purified tubulin in glutamate | 6.8 | [5][8] |

Table 3: Binding Affinity of Dolastatin Analogs to Tubulin

| Compound | Method | Ki (µM) | Reference |

| Dolastatin 10 | Noncompetitive inhibition of vincristine binding | 1.4 | [9][10] |

| Phomopsin A | Noncompetitive inhibition of vincristine binding | 2.8 | [9][10] |

| Vinblastine | Competitive inhibition of vincristine binding | 6.6 | [9][10] |

| Maytansine | Competitive inhibition of vincristine binding | 3.1 | [9][10] |

| Rhizoxin | Competitive inhibition of vincristine binding | 12 | [9][10] |

| Dolastatin 10 Analog (D5) | - | Kd = 29.4 ± 6 | [7] |

Experimental Protocols

This section details the methodologies for key in silico and in vitro experiments relevant to the study of this compound binding to tubulin.

In Silico Modeling Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Receptor Preparation:

-

Obtain the crystal structure of tubulin, preferably in complex with a dolastatin analog, from the Protein Data Bank (PDB). A relevant PDB entry is 3E22, which contains tubulin in complex with soblidotin, a dolastatin 10 analogue.[11]

-

Prepare the protein structure by removing water molecules and any co-crystallized ligands not relevant to the binding site.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known binding pockets in the vinca domain of β-tubulin.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or GOLD.

-

Perform the docking simulation, allowing for flexibility of the ligand and potentially key residues in the binding site.

-

Analyze the resulting docking poses based on their predicted binding energies and clustering. The pose with the lowest binding energy is typically considered the most favorable.

-

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-tubulin complex as the starting structure.

-

Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to sample relevant conformational changes.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).

-

Identify key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

-

Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

-

In Vitro Experimental Protocols

This assay measures the ability of a compound to inhibit the formation of microtubules.

Protocol:

-

Reagents:

-

Purified tubulin protein.

-

GTP solution.

-

Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA).

-

Test compound (this compound) at various concentrations.

-

-

Procedure:

-

Pre-warm a microplate reader to 37°C.

-

In a 96-well plate, add the polymerization buffer, GTP, and the test compound.

-

Initiate the polymerization by adding the tubulin solution.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[12][13]

-

This method determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., HeLa, MCF-7) to a logarithmic growth phase.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours).

-

-

Cell Staining:

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Generate a histogram of cell counts versus fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the action and analysis of this compound.

Conclusion

The in silico modeling of this compound provides a critical framework for understanding its mechanism of action as a potent antimitotic agent. By leveraging molecular docking and dynamics simulations, researchers can gain detailed insights into the binding interactions with tubulin, which can be further validated through in vitro assays. The disruption of microtubule dynamics by this compound leads to cell cycle arrest and the induction of apoptosis through the modulation of key signaling proteins like Bcl-2 and c-myc.[3][16] This integrated computational and experimental approach is instrumental in the ongoing efforts to develop novel and more effective dolastatin-based anticancer drugs. The methodologies and data presented in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dolastatin-10 induces polyploidy, telomeric associations and apoptosis in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]

- 7. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]

- 8. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Effect of dolastatin 10 on human non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-dolaproine-amide-Me-Phe: A Technical Guide to a Potent Peptide Building Block in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-dolaproine-amide-Me-Phe is a key synthetic building block in the development of potent anti-cancer agents, particularly antibody-drug conjugates (ADCs). As a derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, this peptide fragment exerts its cytotoxic effects through the inhibition of tubulin polymerization, a critical process for cell division. This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and biological activity, supported by experimental protocols and quantitative data.

Introduction

The dolastatins and their synthetic analogues, the auristatins, represent a class of exceptionally potent antineoplastic agents. Their high cytotoxicity, often in the sub-nanomolar range, makes them attractive payloads for targeted cancer therapies like ADCs. This compound constitutes a crucial component of these complex molecules, contributing significantly to their biological activity. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel peptide-based therapeutics.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₆N₂O₄ | PubChem |

| Molecular Weight | 404.55 g/mol | Sigma-Aldrich[1] |

| CAS Number | 3026596-72-2 | PubChem[2] |

| IUPAC Name | tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylate | PubChem[2] |

Synthesis and Experimental Protocols

Synthesis of N-Boc-dolaproine

A common route to N-Boc-dolaproine, a crucial precursor, has been described in the patent literature. This synthesis generally involves a multi-step process starting from N-Boc-L-prolinal.

Experimental Protocol: Synthesis of N-Boc-dolaproine (General Method)

-

Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add zinc powder and an anhydrous organic solvent such as tetrahydrofuran (THF).

-

Activation: Activate the zinc powder by stirring the suspension.

-

Reformatsky Reaction: Cool the mixture and add a solution of N-Boc-L-prolinal in THF dropwise. This is followed by the addition of a haloformate derivative (e.g., ethyl bromoacetate) to initiate the Reformatsky reaction, forming a β-hydroxy ester intermediate.

-

Methylation: The resulting hydroxyl group is then methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to yield the methoxy derivative.

-

Hydrolysis: Finally, the ester is hydrolyzed under basic conditions (e.g., with lithium hydroxide) to afford N-Boc-dolaproine.

-

Purification: The crude product is purified by column chromatography on silica gel.

Peptide Coupling to form this compound

The final step involves the amide bond formation between the carboxylic acid of N-Boc-dolaproine and the amine of N-methyl-L-phenylalanine amide.

Experimental Protocol: Peptide Coupling

-

Activation of N-Boc-dolaproine: Dissolve N-Boc-dolaproine (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes to form the activated ester.

-

Coupling Reaction: To the activated N-Boc-dolaproine solution, add a solution of N-methyl-L-phenylalanine amide (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound, as a constituent of dolastatin 10 analogues, functions as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Cytotoxicity Data

The cytotoxic potential of dolastatin 10 analogues is typically evaluated against a panel of human cancer cell lines. The following table summarizes representative IC₅₀ values for dolastatin 10 and its analogues, demonstrating their potent anti-proliferative activity. It is important to note that the specific activity of this compound as a standalone entity is not widely reported, as it is primarily used as a building block. The data below reflects the activity of larger peptides incorporating this moiety.

| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (nM) |

| Dolastatin 10 | DU-145 | Human Prostate Cancer | 0.5[3] |

| Dolastatin 10 Analogue | HCT 116 | Human Colon Cancer | Potent activity reported[4][5] |

| Auristatin Analogue (PF-06380101) | Various | - | Excellent potency reported[5] |

Experimental Protocols for Biological Assays

4.2.1. Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers in vitro.

Experimental Protocol:

-

Reagents and Buffer: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Tubulin Preparation: Reconstitute lyophilized tubulin protein in the polymerization buffer on ice.

-

Assay Setup: In a 96-well plate, add varying concentrations of the test compound (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO). Include positive (e.g., colchicine) and negative (vehicle control) controls.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The absorbance is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the absorbance change over time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

4.2.2. Cell Viability (MTT) Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Caption: Signaling pathway of auristatins.

Conclusion

This compound is a vital building block for the synthesis of highly potent dolastatin 10 analogues and auristatins. Its incorporation into peptides confers significant cytotoxic activity through the well-established mechanism of tubulin polymerization inhibition. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of anticancer drug development, facilitating the design and evaluation of novel, targeted therapeutics. The continued exploration of modifications to this and related peptide fragments holds significant promise for the future of cancer therapy.

References

- 1. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Dolaproine Derivatives: Synthesis, Bioactivity, and Therapeutic Potential in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolaproine, a unique and structurally complex amino acid, is a key component of the potent marine natural product dolastatin 10. Dolastatin 10 and its synthetic analogs, the auristatins, have garnered significant attention in medicinal chemistry due to their exceptionally high cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the nanomolar to picomolar range.[1] This technical guide provides a comprehensive review of dolaproine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanism of action as potent microtubule-destabilizing agents. We present a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for researchers in the field of oncology drug discovery and development.

The Core: Dolaproine and its Role in Potent Cytotoxicity

Dolaproine, chemically (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid, is a non-proteinogenic amino acid that constitutes one of the five subunits of dolastatin 10.[2] Its unique stereochemistry and substitution pattern are crucial for the potent biological activity of the parent molecule and its derivatives.[3] Modifications of the dolaproine subunit (designated as the P4 position in the dolastatin peptide sequence) have been explored to modulate the potency, solubility, and conjugation potential of these cytotoxic agents, particularly in the context of antibody-drug conjugates (ADCs).[2]

Structure-Activity Relationships and Quantitative Bioactivity

The antitumor activity of dolaproine-containing peptides is highly dependent on their chemical structure. Extensive SAR studies have revealed key structural features that govern their cytotoxicity. Modifications at the N- and C-termini of the pentapeptide backbone, as well as alterations to the dolaproine and other amino acid subunits, have profound effects on their biological activity. The following tables summarize the in vitro cytotoxicity of various dolaproine derivatives against several cancer cell lines.

| Compound/Analog | Modification(s) | Cell Line | IC50 (nM) | Reference |

| Dolastatin 10 | - | L1210 | 0.03 | [1] |

| NCI-H69 | 0.059 | [1] | ||

| DU-145 | 0.5 | [1] | ||

| Dolastatin 15 | Structural analog of dolastatin 10 | L1210 | 3 | [4] |

| Burkitt Lymphoma | 3 | [4] | ||

| CHO | 5 | [4] | ||

| Dolastatin 10 analog with P2 and P4 azide modifications | Azide groups on Val (P2) and Dap (P4) subunits, Phe at P5 | Not Specified | 0.057 | [1] |

| MMAF (Monomethylauristatin F) | N-terminal modification of dolastatin 10 analog | HCT 116 | Potent (unspecified value) | [5] |

| Dolastatinol | Methylene hydroxyl derivative of dolastatin 10 | MDA-MB-231 | Potent (unspecified value) | [6] |

| Symplostatin 1 | Analog of dolastatin 10 | Various | Low nanomolar range | [7] |

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of dolaproine derivatives, in the context of dolastatin 10 and auristatins, is the inhibition of tubulin polymerization.[6][7] By binding to tubulin, these compounds disrupt the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[7]

Caption: Mechanism of action of dolaproine derivatives.

Experimental Protocols

General Synthesis of a Dolaproine-Containing Peptide Analog

The synthesis of dolaproine-containing peptides is a complex, multi-step process often involving a combination of solid-phase and solution-phase chemistry. The following is a generalized workflow.

Caption: Generalized synthetic workflow for dolaproine derivatives.

A key step in the synthesis of dolaproine is the stereoselective aldol condensation. For example, a chiral oxazolidinone can be condensed with S-prolinal using dibutylboron triflate to control the stereochemistry.[8] This is followed by methylation and cleavage of the chiral auxiliary to yield the desired N-protected dolaproine unit.[8] Subsequent peptide couplings are typically carried out using standard reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9][10][11]

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Protocol Outline:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the dolaproine derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[6][12][13]

Protocol Outline:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer supplemented with GTP), and the dolaproine derivative at various concentrations.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time at 340-350 nm using a spectrophotometer with a temperature-controlled cuvette holder.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated) sample. Inhibition of polymerization will result in a lower rate and extent of turbidity increase. The IC50 for tubulin polymerization inhibition can be determined from a dose-response curve.

Conclusion and Future Directions

Dolaproine and its derivatives represent a powerful class of cytotoxic agents with significant potential in cancer therapy. Their mechanism of action, centered on the disruption of microtubule dynamics, is a clinically validated strategy for treating various malignancies. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the synthesis, evaluation, and optimization of these complex molecules. Future research in this area will likely focus on the development of novel dolaproine-containing ADCs with improved therapeutic indices, the exploration of new modifications to the dolaproine scaffold to overcome drug resistance, and a deeper investigation into the nuanced molecular interactions between these compounds and the tubulin protein. The continued exploration of the medicinal chemistry of dolaproine derivatives holds great promise for the discovery of next-generation anticancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity evaluation of dolastatin 10 analogues with N-terminal modifications [hero.epa.gov]

- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular pharmacology of symplostatin 1: a new antimitotic dolastatin 10 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. scribd.com [scribd.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Solid-Phase Synthesis of N-Boc-Dolaproine-Amide-Me-Phe: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of N-Boc-dolaproine-amide-Me-Phe, a tripeptide amide incorporating the non-standard amino acid dolaproine and an N-methylated phenylalanine residue. The protocol detailed herein utilizes a Boc/Bzl protection strategy on a 4-methylbenzhydrylamine (MBHA) resin, which is well-suited for the synthesis of C-terminal peptide amides.

The synthesis of peptides containing sterically hindered and unusual amino acids such as dolaproine and N-methyl-phenylalanine presents unique challenges. This protocol has been developed to address these challenges by employing robust coupling reagents and optimized reaction conditions to ensure efficient peptide assembly and high final product purity.

Experimental Overview

The synthesis of this compound is performed on MBHA resin, a standard support for Boc-based solid-phase synthesis of peptide amides. The synthesis commences from the C-terminus, with the sequential coupling of N-Boc-N-methyl-L-phenylalanine (N-Boc-Me-Phe) and N-Boc-dolaproine. A final N-terminal Boc protecting group remains on the dolaproine residue.

Each cycle of amino acid addition involves two key steps: the removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain, and the subsequent coupling of the next N-Boc protected amino acid. Due to the steric hindrance of the N-methylated amino acid, a potent coupling reagent, HATU, is employed to facilitate efficient amide bond formation.

Upon completion of the peptide assembly, the peptide is cleaved from the resin support, and the side-chain protecting groups (if any) are simultaneously removed using a strong acid cocktail. The crude peptide is then precipitated, purified, and characterized.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound.

Table 1: Reagents for Peptide Synthesis

| Reagent | Molar Excess (relative to resin substitution) | Concentration |

| N-Boc-Me-Phe-OH | 3.0 eq | - |

| N-Boc-Dolaproine | 3.0 eq | - |

| HATU | 2.9 eq | 0.5 M in DMF |

| DIEA | 5.0 eq | - |

| TFA | - | Neat (for deprotection) |

Table 2: Key Experimental Parameters

| Parameter | Value |

| Resin | MBHA Resin |

| Resin Substitution | ~0.5 mmol/g |

| Deprotection Time | 1 minute |

| Coupling Time | 2 minutes |

| Cleavage Time | 1.5 hours |

| Expected Overall Yield | 60-70% |

Experimental Protocols

This section provides detailed step-by-step procedures for the manual solid-phase synthesis of this compound.

Resin Preparation and Swelling

-

Place the MBHA resin (1.0 g, ~0.5 mmol) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF, 10-15 mL) to the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

First Amino Acid Coupling: N-Boc-Me-Phe-OH

-

Boc Deprotection:

-

Add neat trifluoroacetic acid (TFA, 10 mL) to the swollen resin.

-

Agitate the mixture for 1 minute at room temperature.

-

Drain the TFA.

-

Wash the resin with DMF (3 x 15 mL).

-

-

Neutralization:

-

Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 15 mL).

-

Wash the resin with DMF (3 x 15 mL).

-

-

Coupling:

-

In a separate vial, dissolve N-Boc-Me-Phe-OH (3.0 eq, 1.5 mmol) and HATU (2.9 eq, 1.45 mmol) in DMF (5 mL).

-

Add DIEA (5.0 eq, 2.5 mmol) to the amino acid solution and pre-activate for 3 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 minutes at room temperature.[1]

-

Drain the coupling solution and wash the resin with DMF (3 x 15 mL).

-

Second Amino Acid Coupling: N-Boc-Dolaproine

-

Boc Deprotection:

-

Add neat TFA (10 mL) to the resin.

-

Agitate the mixture for 1 minute at room temperature.

-

Drain the TFA.

-

Wash the resin with DMF (3 x 15 mL).

-

-

Neutralization:

-

Wash the resin with 10% DIEA in DMF (2 x 15 mL).

-

Wash the resin with DMF (3 x 15 mL).

-

-

Coupling:

-

In a separate vial, dissolve N-Boc-dolaproine (3.0 eq, 1.5 mmol) and HATU (2.9 eq, 1.45 mmol) in DMF (5 mL).

-

Add DIEA (5.0 eq, 2.5 mmol) to the amino acid solution and pre-activate for 3 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 minutes at room temperature.[1]

-

Drain the coupling solution and wash the resin with DMF (5 x 15 mL).

-

Wash the resin with dichloromethane (DCM) (3 x 15 mL).

-

Dry the resin under vacuum.

-

Peptide Cleavage from the Resin

-

Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIPS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail (10 mL) to the dried peptide-resin.

-

Agitate the mixture for 1.5 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of TFA.

-

Combine the filtrates.

-